Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-
Overview
Description
Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzenesulfonyl fluoride group attached to an oxazole ring, which is further substituted with a dimethylamino phenyl group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable subject of study.
Mechanism of Action
Target of Action
The primary target of this compound, also known as AEBSF or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues, leading to the formation of a sulfonyl enzyme derivative . This modification can also occur on other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group .
Biochemical Pathways
The inhibition of serine proteases by AEBSF affects several biochemical pathways. For instance, it can inhibit enzymes like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes are involved in various biological processes, including digestion, blood clotting, and immune response.
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability. Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need further investigation.
Result of Action
The inhibition of serine proteases by AEBSF can have several molecular and cellular effects. For example, it can prevent the degradation of proteins by these enzymes, thereby affecting processes like digestion and immune response .
Action Environment
The action, efficacy, and stability of AEBSF can be influenced by various environmental factors. For instance, it is more stable at low pH values . Additionally, the presence of other compounds in the environment can affect its action. For example, the presence of competitive substrates or other inhibitors can reduce its efficacy.
Biochemical Analysis
Biochemical Properties
Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound interacts with enzymes such as human neutrophil elastase (hNE), a serine proteinase involved in the degradation of extracellular matrix proteins and regulation of inflammation . The interaction between benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, and hNE is characterized by the formation of a covalent acyl-enzyme complex, which inhibits the proteolytic activity of hNE. This inhibition is crucial in controlling excessive inflammation and tissue damage during inflammatory responses.
Cellular Effects
Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, exerts various effects on different cell types and cellular processes. In immune cells such as neutrophils, this compound inhibits the activity of hNE, thereby reducing the degradation of extracellular matrix proteins and modulating the inflammatory response . Additionally, benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, influences cell signaling pathways by affecting the activity of enzymes involved in signal transduction. This can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, involves its interaction with specific biomolecules, particularly enzymes. The compound forms a covalent bond with the active site serine residue of hNE, resulting in the formation of a stable acyl-enzyme complex . This covalent modification inhibits the proteolytic activity of hNE, preventing the degradation of target proteins. Additionally, benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, may also interact with other enzymes and proteins, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, remains stable under certain conditions, allowing for sustained inhibition of hNE activity . Prolonged exposure to this compound may lead to its degradation and reduced efficacy. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, in animal models are dose-dependent. At lower doses, the compound effectively inhibits hNE activity without causing significant adverse effects . At higher doses, benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, may exhibit toxic effects, including tissue damage and disruption of normal cellular functions. It is important to determine the optimal dosage range for therapeutic applications to minimize potential toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, is involved in specific metabolic pathways, particularly those related to enzyme inhibition. The compound interacts with enzymes such as hNE, leading to the formation of a covalent acyl-enzyme complex This interaction affects the metabolic flux and levels of metabolites associated with the target enzyme’s activity
Transport and Distribution
The transport and distribution of benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, within cells and tissues are influenced by its chemical properties. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, within cells can impact its activity and function. Understanding the transport mechanisms and distribution patterns of this compound is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications This localization can influence the compound’s interactions with biomolecules and its overall efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the cyclization of a chloroacetamide derivative in the presence of ammonium to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The oxazole ring and the dimethylamino group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the oxazole ring can produce oxazole N-oxides.
Scientific Research Applications
Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group but differ in their substituents, leading to variations in their chemical and biological properties.
Oxazole Derivatives: Compounds with an oxazole ring but different substituents can exhibit different reactivity and applications.
Uniqueness
The uniqueness of benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- lies in its combination of functional groups, which imparts it with distinct reactivity and biological activity. Its ability to inhibit specific enzymes and its potential as an anticancer agent make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]benzenesulfonyl fluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-20(2)14-7-3-12(4-8-14)16-11-19-17(23-16)13-5-9-15(10-6-13)24(18,21)22/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMNBJGUUAOGCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392983 | |
Record name | Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138219-56-4 | |
Record name | Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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